2-Cyclopentyl-1-methylpiperidine

Description

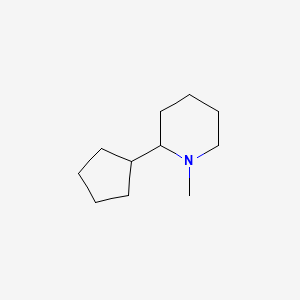

Structure

2D Structure

3D Structure

Properties

CAS No. |

57070-55-0 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

2-cyclopentyl-1-methylpiperidine |

InChI |

InChI=1S/C11H21N/c1-12-9-5-4-8-11(12)10-6-2-3-7-10/h10-11H,2-9H2,1H3 |

InChI Key |

WKYFNFYTPPZSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopentyl 1 Methylpiperidine and Its Derivatives

Stereocontrolled Synthesis of Piperidine (B6355638) and Cyclopentyl Architectures

The precise control of stereochemistry is a paramount challenge in the synthesis of substituted piperidines. The presence of a cyclopentyl group at the 2-position introduces a significant steric bulk that influences the stereochemical outcome of synthetic transformations.

Diastereoselective Approaches to Piperidine Ring Formation

A primary and highly effective method for the diastereoselective synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine (B92270) precursor. The hydrogenation of a 2-cyclopentylpyridine (B15225465) would be expected to predominantly yield the cis-diastereomer. This selectivity arises from the catalyst directing the addition of hydrogen from the less hindered face of the pyridine ring when adsorbed on the catalyst surface. researchgate.netlibretexts.org Various catalysts, including platinum, palladium, and rhodium, are commonly employed for this transformation, often under acidic conditions to activate the pyridine ring towards reduction. researchgate.net

For instance, the hydrogenation of 2-substituted pyridines using heterogeneous catalysts like PtO2 in acetic acid has been shown to produce the corresponding piperidines with a high preference for the cis isomer. researchgate.net While specific data for 2-cyclopentylpyridine is not extensively reported, the general trend observed for other 2-alkyl and 2-aryl substituted pyridines strongly suggests a similar outcome.

Enantioselective Synthesis of the 2-Cyclopentyl Moiety

Achieving enantiocontrol in the synthesis of 2-cyclopentylpiperidine (B1352121) derivatives is a more complex challenge that often requires the use of chiral catalysts or auxiliaries. One of the most powerful methods for this purpose is the asymmetric hydrogenation of prochiral pyridinium (B92312) salts. acs.orgnih.gov Iridium complexes with chiral phosphine (B1218219) ligands, such as MeO-BoQPhos, have been successfully employed in the enantioselective hydrogenation of various 2-alkyl-substituted N-benzylpyridinium salts, affording the corresponding chiral piperidines with high enantiomeric excess (up to 93:7 er). acs.orgnih.gov This methodology is directly applicable to a 2-cyclopentylpyridinium salt precursor.

Another approach involves the use of chiral auxiliaries. For example, phenylglycinol-derived chiral bicyclic lactams can serve as versatile intermediates for the enantioselective synthesis of 2-alkylpiperidines. acs.orgrsc.org The stereoselective addition of a cyclopentyl nucleophile to such a lactam system, followed by reductive cleavage of the auxiliary, would provide access to enantiomerically enriched 2-cyclopentylpiperidine.

Biocatalytic methods, such as transaminase-triggered cyclizations of ω-chloroketones, also present a promising avenue for the asymmetric synthesis of 2-substituted piperidines, offering high enantioselectivity for bulky substituents. acs.org

Control of Relative and Absolute Stereochemistry of Substituted Piperidines

For the synthesis of a specific diastereomer and enantiomer, a common strategy involves the enantioselective synthesis of a key intermediate, followed by diastereoselective transformations. For example, the enantioselective hydrogenation of a 2-cyclopentylpyridinium salt would establish the absolute stereochemistry at C2. Subsequent reactions would then need to be controlled to achieve the desired relative stereochemistry of any additional substituents. The choice of reagents and reaction conditions plays a critical role in directing the stereochemical outcome of these transformations. rsc.org

Functionalization Strategies for Piperidine and Cyclopentyl Moieties

Once the core piperidine ring with the desired stereochemistry is constructed, further functionalization, such as N-methylation, is required to arrive at the target compound.

Alkylation and Reductive Amination Protocols for N-Methylation

The introduction of the N-methyl group onto the 2-cyclopentylpiperidine scaffold is most commonly and efficiently achieved through reductive amination. nih.gov This method involves the reaction of the secondary amine (2-cyclopentylpiperidine) with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine (2-cyclopentyl-1-methylpiperidine).

A classic and widely used protocol for this transformation is the Eschweiler-Clarke reaction . wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction utilizes a mixture of formaldehyde and formic acid, where formic acid serves as the reducing agent. The reaction is known for its simplicity and the fact that it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.org

| Reaction | Reagents | Key Features |

|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | One-pot procedure; avoids over-alkylation to quaternary salts. wikipedia.orgorganic-chemistry.org |

| General Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH4, NaBH3CN, H2/catalyst) | Milder conditions may be possible; broad applicability. researchgate.netorganic-chemistry.org |

Alternative reducing agents to formic acid can also be employed in reductive amination protocols, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst), offering a range of reaction conditions to suit different substrates. researchgate.netorganic-chemistry.org

Cyclization and Annulation Reactions for the Piperidine Ring Construction

The construction of the 2-cyclopentylpiperidine ring can be achieved through various cyclization and annulation strategies. nih.gov Intramolecular cyclization is a powerful approach where a linear precursor containing both the nitrogen atom and the carbons destined to form the ring is induced to cyclize. organic-chemistry.org For the synthesis of 2-cyclopentylpiperidine, this would typically involve a precursor with a cyclopentyl group at the appropriate position.

Examples of applicable cyclization strategies include:

Intramolecular Reductive Amination: Cyclization of an amino-ketone where the ketone is part of a cyclopentyl moiety or adjacent to it can lead to the formation of the piperidine ring upon reduction of the intermediate cyclic imine. youtube.com

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also be employed to construct the piperidine ring. organic-chemistry.org

Annulation Reactions: [5+1] annulation strategies, where a five-carbon unit reacts with an amine, can be adapted for the synthesis of 2-substituted piperidines. nih.gov

The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the final piperidine ring.

| Cyclization Strategy | Description |

|---|---|

| Intramolecular Reductive Amination | Cyclization of an amino-ketone precursor followed by in-situ reduction. youtube.com |

| Intramolecular Hydroamination | Direct addition of an N-H bond across a C=C double bond in an unsaturated amine precursor. organic-chemistry.org |

| Radical Cyclization | Formation of the piperidine ring through a radical-mediated process. organic-chemistry.org |

| [5+1] Annulation | Reaction of a five-carbon dielectrophile with a primary amine. nih.gov |

Integration of the Cyclopentyl Group via Carbon-Carbon Bond Formation

The formation of the crucial carbon-carbon bond to attach the cyclopentyl group at the 2-position of the piperidine ring is a key strategic consideration in the synthesis of this compound. This transformation can be achieved through various organometallic and radical-based methodologies, which are pivotal in constructing complex molecular skeletons. whiterose.ac.uk

Organometallic reagents, particularly those of zinc and magnesium, are powerful tools for creating C-C bonds due to their high reactivity. whiterose.ac.uk A plausible synthetic route involves the reaction of an organometallic cyclopentyl reagent with a suitable piperidine-based electrophile. For instance, a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or an organozinc reagent can be coupled with a 2-halopiperidine or a cyclic iminium ion precursor. The use of organozinc reagents is often preferred as they exhibit greater functional group tolerance compared to the more reactive organolithium and organomagnesium compounds. whiterose.ac.uk

Another powerful approach involves the catalytic activation of C-C bonds within a cyclopentanone (B42830) ring system. nih.gov While typically challenging, rhodium-catalyzed activation of the C-C bond in a 3-arylcyclopentanone, facilitated by an N-heterocyclic carbene ligand and an amino-pyridine co-catalyst, demonstrates the feasibility of cleaving unstrained rings for further functionalization. nih.gov This principle could be adapted to forge a connection between a cyclopentyl precursor and a piperidine scaffold.

Radical-based methods also offer a viable pathway. The addition of a cyclopentyl radical to a suitable piperidine acceptor, such as a dehydropiperidine, can establish the desired C-C bond. These radicals can be generated from various precursors under mild conditions. organic-chemistry.org

A summary of potential C-C bond-forming strategies is presented below:

| Strategy | Reactants | Catalyst/Reagent | Key Principle | Reference |

| Organometallic Coupling | Cyclopentyl Grignard/Zinc Reagent + Piperidine Electrophile | - | Nucleophilic addition/substitution of a pre-formed cyclopentyl nucleophile to the piperidine core. | whiterose.ac.uk |

| Reductive Heck-type Reaction | Cyclopentyl Boronic Acid + Dihydropyridine | Rhodium Catalyst | Carbometalation across a double bond within the piperidine precursor. | acs.org |

| Radical Addition | Cyclopentyl Radical Precursor + Dehydropiperidine | Radical Initiator (e.g., AIBN) | Formation of a C-C bond through the addition of a free radical to an unsaturated piperidine ring. | organic-chemistry.org |

| Catalytic C-C Activation | Substituted Cyclopentanone + Piperidine Precursor | Rhodium/N-heterocyclic Carbene | Cleavage and reformation of C-C bonds to construct a new molecular framework. | nih.gov |

Sustainable and Green Chemistry Approaches in Synthetic Pathways

Modern pharmaceutical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact and enhance safety. mdpi.comresearchgate.net The synthesis of this compound can benefit significantly from the adoption of green chemistry principles. nih.gov

Exploration of Environmentally Benign Solvents in Piperidine Synthesis

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives. mdpi.com

Water is a highly attractive green solvent for certain synthetic steps. For example, the hydrogenation of pyridine precursors to form the piperidine core can be effectively carried out in water using heterogeneous catalysts like rhodium on carbon (Rh/C). nih.gov This approach not only avoids organic solvents but can also simplify product isolation.

Deep Eutectic Solvents (DES) represent another class of environmentally friendly reaction media. A DES formed from glucose and choline (B1196258) chloride has been successfully used in the synthesis of 2,6-diarylpiperidin-4-ones. researchgate.net These solvents are often biodegradable, non-toxic, and can be derived from renewable resources, making them excellent candidates for piperidine synthesis. researchgate.net

Other benign solvents that can be considered for various stages of the synthesis, such as extraction and purification, include ethyl acetate (B1210297) and isopropanol. thecalculatedchemist.comyoutube.com These solvents have lower toxicity profiles compared to chlorinated solvents or aromatic hydrocarbons. thecalculatedchemist.com

The table below highlights some environmentally benign solvents and their potential applications in piperidine synthesis:

| Green Solvent | Potential Application Step | Advantages | Reference |

| Water | Hydrogenation of Pyridines | Non-toxic, non-flammable, readily available | nih.gov |

| Deep Eutectic Solvents (e.g., Glucose-Choline Chloride) | Condensation/Cyclization Reactions | Biodegradable, low toxicity, renewable sources | researchgate.net |

| Ethyl Acetate | Extraction, Chromatography | Lower toxicity than chlorinated solvents, biodegradable | thecalculatedchemist.comyoutube.com |

| Isopropanol | Recrystallization, Cleaning | Less toxic than other organic solvents, evaporates cleanly | thecalculatedchemist.com |

| Solvent-Free | Condensation Reactions | Reduces waste, lowers energy consumption | youtube.com |

Development of Catalytic Methods for Efficient Transformations

Catalysis is a cornerstone of green chemistry, offering pathways to highly efficient and selective reactions that minimize waste. researchgate.net The synthesis of piperidine derivatives has greatly benefited from the development of advanced catalytic systems. mdpi.com

Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and iridium, are widely used. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed hydrogenation of fluorinated pyridines has been shown to be effective, even in the presence of air and moisture. mdpi.com Ruthenium complexes can catalyze the hydrogenation of pyridines to piperidines with high cis-diastereoselectivity. nih.gov Rhodium catalysts are effective in asymmetric reductive Heck reactions to produce enantioenriched substituted piperidines. acs.org

Metal triflates, such as scandium triflate (Sc(OTf)₃), have proven to be excellent catalysts for nucleophilic substitution reactions on 2-methoxypiperidines, allowing for the introduction of alkyl groups at the 2-position with high diastereoselectivity. nih.gov

Photoredox catalysis offers a modern approach to activating C-H bonds under mild conditions. Using an iridium-based photosensitizer, it is possible to achieve α-amino C-H arylation of highly substituted piperidines, a principle that could be extended to alkylation. nih.gov

| Catalyst Type | Transformation | Example | Advantages | Reference |

| Palladium on Carbon (Pd/C) | Hydrogenation of Pyridines | Reduction of pyridine ring to piperidine | High efficiency, recyclability | nih.gov |

| Rhodium Complexes | Asymmetric Heck Reaction | Enantioselective synthesis of 3-substituted piperidines | High enantioselectivity and yield | acs.org |

| Scandium Triflate (Sc(OTf)₃) | Nucleophilic Substitution | Diastereoselective alkylation at the C2 position | High diastereoselectivity, catalytic amounts | nih.gov |

| Iridium Photoredox Catalyst | C-H Functionalization | α-Arylation of piperidine ring | Mild reaction conditions, novel reactivity | nih.gov |

| Ruthenium Complexes | Hydrogenation of Pyridines | cis-Selective hydrogenation | High diastereoselectivity | nih.gov |

Synthesis of Intermediates and Analogs Bearing the this compound Moiety

The synthesis of intermediates and analogs of this compound is crucial for developing structure-activity relationships and for accessing related compounds with potentially valuable properties. The synthetic methodologies described previously can be adapted to create a diverse range of such molecules. whiterose.ac.ukacs.org

Key intermediates in the synthesis of the target compound include 1-benzylpiperidin-4-one, which can be elaborated through a Strecker-type condensation to introduce functionality at the 4-position. researchgate.net The synthesis of 2-alkylated piperidines can be achieved through the nucleophilic substitution of 2-acyloxypiperidines with silyl (B83357) enolates, catalyzed by metal triflates. nih.gov This method allows for the controlled introduction of various alkyl groups.

Organozinc chemistry provides a versatile platform for synthesizing a variety of substituted piperidines. For example, organozinc reagents derived from amino acids like serine can be used in cross-coupling reactions to generate 4-oxopipecolates or in conjugate additions to produce 2,6-disubstituted piperidines. whiterose.ac.uk

The synthesis of analogs can be achieved by varying the substituents on either the cyclopentyl ring or the piperidine nucleus. For instance, a Rh-catalyzed asymmetric reductive Heck reaction can be employed to synthesize a library of enantioenriched 3-arylpiperidines from arylboronic acids and pyridine precursors. acs.org

The table below summarizes the synthesis of some relevant intermediates and analogs.

| Compound Type | Synthetic Approach | Key Precursors | Significance | Reference |

| 4-Anilino-4-carboxypiperidine | Strecker Condensation, Hydrolysis | 1-Benzylpiperidin-4-one, Aniline, HCN | Intermediate for fentanyl analogs | researchgate.net |

| 2-Alkylated Piperidines | Sc(OTf)₃-catalyzed Nucleophilic Substitution | N-Benzyloxycarbonyl-2-acyloxypiperidine, Silyl Enolate | General route to C2-functionalized piperidines | nih.gov |

| 3-Arylpiperidines | Rh-catalyzed Asymmetric Reductive Heck Reaction | Arylboronic Acid, Pyridine-1(2H)-carboxylate | Access to enantioenriched piperidine analogs | acs.org |

| 2,6-Disubstituted Piperidines | Conjugate Addition and Reductive Cyclization | Organozinc Reagent (from L-serine), Enone | Stereoselective synthesis of complex piperidines | whiterose.ac.uk |

Chemical Reactivity and Novel Transformations of 2 Cyclopentyl 1 Methylpiperidine

Electrophilic and Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in 2-Cyclopentyl-1-methylpiperidine is a key center for chemical transformations due to its nucleophilic and basic character. The presence of the methyl group on the nitrogen atom enhances its basicity compared to the parent piperidine molecule. This increased basicity influences its reactivity in various organic reactions. fiveable.me

As a nucleophile, the nitrogen can participate in reactions with a variety of electrophiles. For instance, it readily reacts with acids in exothermic reactions to form the corresponding piperidinium (B107235) salts. chemicalbook.comnoaa.govlookchem.com This fundamental reactivity is a cornerstone of its chemical behavior.

Beyond simple acid-base reactions, the nucleophilic nitrogen can engage in substitution reactions. For example, in nucleophilic aromatic substitution reactions of pyridinium (B92312) ions, piperidine acts as a nucleophile. nih.gov While specific studies on this compound in this context are not prevalent, its behavior is expected to be analogous to that of piperidine and other N-alkylpiperidines.

The nitrogen atom can also be a target for oxidation. Oxidation of tertiary amines can lead to the formation of amine oxides. libretexts.org In the case of this compound, oxidation would likely yield the corresponding N-oxide. Furthermore, under specific conditions, oxidation can lead to the formation of nitroxide radicals. libretexts.org

The following table summarizes the expected reactivity of the piperidine nitrogen in this compound with various electrophiles.

| Reaction Type | Electrophile | Expected Product |

| Acid-Base Reaction | H⁺ (from an acid) | 2-Cyclopentyl-1-methylpiperidinium salt |

| Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium (B1175870) salt |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Acylpiperidinium salt |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

Reactions Involving the Cyclopentyl Ring System

The cyclopentyl ring of this compound, while generally less reactive than the piperidine nitrogen, can undergo several transformations, primarily involving its C-H bonds. The activation of these C-H bonds is a key strategy for functionalizing this portion of the molecule.

One of the most significant areas of research that can be applied to the cyclopentyl moiety is transition-metal-catalyzed C-H activation. nih.govnih.govacs.org This approach allows for the direct introduction of new functional groups onto the cyclopentyl ring. For instance, palladium-catalyzed C(sp³)–H arylation has been demonstrated on cyclobutyl ketones, suggesting that similar transformations could be possible on the cyclopentyl ring of this compound, likely directed by the adjacent nitrogen atom. nih.gov

Oxidative reactions can also target the cyclopentyl ring. The aerobic oxidation of cyclopentane (B165970) itself, often catalyzed by N-hydroxyphthalimide (NHPI) derivatives in the presence of metal co-catalysts, yields cyclopentanol (B49286) and cyclopentanone (B42830). researchgate.net It is plausible that similar conditions could lead to the oxidation of the cyclopentyl ring in this compound, although the presence of the amine may influence the reaction's selectivity and outcome.

Hydrogenation of the cyclopentyl ring is another potential transformation. While cyclopentane is a saturated hydrocarbon, under forcing conditions with appropriate catalysts, ring-opening and subsequent reactions can occur. However, selective hydrogenation of a cyclopentyl ring in the presence of a piperidine is not a commonly employed transformation. More relevant is the potential for dehydrogenation to introduce unsaturation, which could then be further functionalized.

The table below outlines some potential reactions involving the cyclopentyl ring.

| Reaction Type | Reagents/Catalysts | Potential Product(s) |

| C-H Arylation | Palladium catalyst, Aryl halide | Aryl-substituted cyclopentylpiperidine |

| Oxidation | NHPI, Co(OAc)₂, Mn(OAc)₂, Air | Hydroxylated or ketonic cyclopentylpiperidine |

| Dehydrogenation | Dehydrogenation catalyst, Heat | Cyclopentenyl- or cyclopentadienyl-piperidine |

Derivatization for Enhanced Chemical Functionality

The derivatization of this compound can be approached through selective modifications of either the piperidine ring or the cyclopentyl substituent, allowing for the creation of a diverse range of new chemical entities with potentially enhanced functionalities.

Selective Functional Group Interconversions on the Piperidine Ring

Functional group interconversions on the piperidine ring of this compound would likely involve initial C-H activation or oxidation to introduce a functional group, which can then be further transformed. ub.eduimperial.ac.uk For instance, if a hydroxyl group were introduced at a specific position on the piperidine ring through a targeted oxidation, it could be converted into other functionalities.

Recent advances in synthetic methodology have demonstrated the selective functionalization of piperidine rings. news-medical.netnih.gov For example, biocatalytic carbon-hydrogen oxidation can introduce a hydroxyl group, which can then be used as a handle for further modifications through radical cross-coupling reactions. news-medical.net While these methods have not been specifically reported for this compound, they represent a plausible strategy for its derivatization.

The following table presents a hypothetical sequence of functional group interconversions on the piperidine ring.

| Initial Reaction | Intermediate Product | Subsequent Reaction | Final Product |

| C-H Hydroxylation | Hydroxylated piperidine | Oxidation | Piperidinone derivative |

| C-H Hydroxylation | Hydroxylated piperidine | Etherification | Alkoxy-substituted piperidine |

| C-H Amination | Aminated piperidine | Acylation | Amide-substituted piperidine |

Scaffold Diversification Strategies through Peripheral Modification

Scaffold diversification involves modifying the peripheral parts of the molecule to create a library of related compounds. For this compound, this could involve modifications to both the cyclopentyl ring and the N-methyl group.

As discussed previously, C-H activation provides a powerful tool for introducing a variety of substituents onto the cyclopentyl ring. nih.govnih.gov This could include arylation, alkylation, or the introduction of heteroatoms. The synthesis of substituted piperidine analogs often relies on the functionalization of a pre-existing ring system. ajchem-a.comresearchgate.net

Furthermore, the N-methyl group can be a point of modification. While demethylation to the secondary amine is a possibility, more advanced strategies could involve the replacement of the methyl group with other alkyl or functionalized chains. For instance, N-alkylation of piperidines is a common transformation. nih.gov

The table below illustrates potential strategies for scaffold diversification.

| Modification Site | Reaction Type | Reagents/Catalysts | Resulting Scaffold |

| Cyclopentyl Ring | C-H Borylation/Suzuki Coupling | Iridium catalyst, Boron reagent then Palladium catalyst, Aryl halide | Aryl-substituted cyclopentylpiperidine |

| N-Methyl Group | Demethylation/Re-alkylation | Demethylating agent then Alkylating agent | N-Alkyl-2-cyclopentylpiperidine |

| Piperidine Ring | Ring-opening/Ring-closing | Ring-opening reagent then Cyclization precursor | Modified heterocyclic scaffold |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite its defined chemical structure, a comprehensive review of scientific literature reveals a significant lack of publicly available research specifically detailing the structure-activity relationship (SAR) and molecular design principles of this compound and its direct analogs. While the piperidine scaffold is a common motif in medicinal chemistry, detailed investigations into the specific contributions of the cyclopentyl and N-methyl substituents of this particular compound are not extensively documented in accessible scientific databases.

However, without specific experimental data from binding assays, conformational analysis, and computational modeling of this compound, any discussion on its SAR would be purely speculative. The strict adherence to a detailed outline focusing on stereoisomerism, conformational analysis, substituent effects, and computational predictions is not feasible without this foundational research.

For a comprehensive understanding of piperidine-containing compounds, it is necessary to refer to studies on analogs where systematic modifications have been made and the resulting effects on biological activity have been measured. Such studies provide the basis for understanding the SAR of a chemical class. Unfortunately, for the specific case of this compound, this body of work is not currently available in the public domain.

Therefore, while the chemical entity "this compound" is known, its biological and medicinal chemistry profile remains largely unexplored in published scientific literature. Further research, including synthesis of analogs and detailed biological and computational evaluation, would be required to generate the specific data needed to construct the requested scientific article.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Cyclopentyl 1 Methylpiperidine Analogs

Computational Approaches to SAR Prediction and Optimization

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques that provide insights into the binding of a ligand to its target protein at an atomic level. These methods are instrumental in elucidating the SAR of 2-Cyclopentyl-1-methylpiperidine analogs by predicting their binding conformations and assessing the stability of the ligand-receptor complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is exemplified in studies of various piperidine (B6355638) derivatives. For instance, in the development of potent and selective μ opioid receptor (MOR) agonists, docking studies were employed to understand the binding modes of alkyl/phenylalkyl piperidine analogues. nih.gov These studies revealed key interactions within the receptor's binding pocket that were crucial for high affinity and selectivity. nih.gov

Following docking, MD simulations are often performed to simulate the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the interactions in a physiological environment. A study on bridged piperidine analogues, including those with cyclopentylamino moieties, as P2Y14 receptor antagonists utilized MD simulations to confirm the stability of the docked poses and to observe persistent key interactions. nih.gov Such simulations can reveal subtle conformational changes in both the ligand and the receptor that are critical for biological activity.

The insights gained from these simulations are crucial for the rational design of new analogs. By identifying which parts of the molecule are essential for binding and which regions can be modified, chemists can design new compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed analogs before they are synthesized, thereby saving time and resources.

The development of a QSAR model involves calculating a variety of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are then used to build a predictive model.

For piperidine-containing compounds, several QSAR studies have been successfully conducted. For example, QSAR analyses have been performed on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase to understand how different substituents on the piperidine and indanone rings affect their inhibitory potency. nih.gov These studies can reveal, for instance, that hydrophobic substituents in a particular region of the molecule are beneficial for activity, while bulky groups in another area may be detrimental.

A hypothetical QSAR study on a series of this compound analogs might involve synthesizing a library of compounds with variations in the cyclopentyl ring (e.g., substitution with polar groups) or modifications to the N-methyl group. The biological activity of these compounds would be determined, and a QSAR model would then be developed. The resulting equation could highlight the importance of specific physicochemical properties for the observed activity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Category | Specific Descriptor | Potential Influence on Activity |

| Hydrophobic | LogP | A positive correlation might suggest that increased lipophilicity enhances membrane permeability or binding to a hydrophobic pocket in the target receptor. |

| Electronic | Dipole Moment | The magnitude and orientation of the dipole moment could be critical for electrostatic interactions with the target, influencing binding affinity. |

| Steric | Molecular Volume | A negative correlation could indicate that bulky substituents hinder optimal binding within a sterically constrained active site. |

| Topological | Wiener Index | This descriptor relates to molecular branching and can influence how the molecule fits into the binding site. |

The predictive power of a QSAR model is crucial for its utility in drug design. A robust model can guide the synthesis of new analogs with a higher probability of possessing the desired biological activity.

Advanced Spectroscopic and Computational Characterization for Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses for Detailed Structural Elucidation

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced 2D NMR experiments (like COSY, HSQC, and HMBC) are not available for 2-Cyclopentyl-1-methylpiperidine. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics Studies

Experimentally determined FT-IR and FT-Raman spectra for this compound, which would reveal characteristic vibrational modes for the piperidine (B6355638) and cyclopentyl rings, as well as the N-methyl group, are not documented in the available literature.

High-Resolution Mass Spectrometry for Isotopic and Fragmentation Pathway Investigations

While general fragmentation patterns for piperidine derivatives can be predicted, specific high-resolution mass spectrometry data for this compound, including its exact mass and characteristic fragmentation ions, are not available. This information is crucial for confirming the elemental composition and elucidating the fragmentation pathways under ionization.

Quantum Chemical Investigations (Density Functional Theory, Ab Initio Methods)

Electronic Structure and Bonding Analysis

Specific computational studies employing Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure, molecular orbital energies, and bonding characteristics of this compound have not been found.

Conformational Preferences and Energetics

While studies on 2-substituted piperidines suggest a preference for the substituent to be in an equatorial position to minimize steric strain, specific conformational analysis and the associated energetic landscape for this compound are not available. nih.gov Such an analysis would require dedicated computational studies to determine the relative stabilities of different chair and boat conformations.

Reaction Mechanism Elucidation and Transition State Analysis

There are no available studies on the reaction mechanisms involving this compound, and consequently, no analysis of its transition states in chemical reactions. Research on the reactivity of related N-methylpiperidine derivatives provides some general insights into reactions involving the nitrogen atom or the piperidine ring. chemicalbook.com

Applications and Role in Chemical Biology and Advanced Materials

Design and Synthesis of Chemical Probes Incorporating the 2-Cyclopentyl-1-methylpiperidine Scaffold

While specific examples of chemical probes directly incorporating the this compound scaffold are not extensively documented in publicly available literature, the design principles for such tools can be inferred from related structures. Chemical probes are essential for elucidating the biological functions of proteins and other macromolecules. The synthesis of such probes often involves the modification of a core scaffold, like piperidine (B6355638), to include reporter groups such as fluorophores or biotin.

For instance, the synthesis of fluorescently-labeled analogs of TAK-779, a piperidine-containing CCR5 antagonist, demonstrates a common strategy. epa.gov In these efforts, a linker is typically introduced to the piperidine core, which is then coupled to a fluorescent tag like coumarin (B35378) or BODIPY. epa.gov This approach allows for the visualization and tracking of the molecule's interaction with its biological target. A similar strategy could be envisioned for this compound, where the piperidine nitrogen or the cyclopentyl ring could be functionalized to attach a suitable linker and probe moiety. The inherent lipophilicity of the cyclopentyl group might also be leveraged to enhance cell permeability, a desirable feature for intracellular probes.

Role as a Privileged Scaffold in Target-Oriented Synthesis for Biochemical Studies

The piperidine ring is widely regarded as a "privileged scaffold" in medicinal chemistry. bldpharm.com This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The benzoylpiperidine fragment, for example, is a well-established privileged structure in the development of new drugs. csuohio.edu The versatility of the piperidine scaffold stems from its ability to present substituents in defined three-dimensional orientations, allowing for precise interactions with the binding sites of proteins.

The this compound scaffold combines the advantageous properties of the piperidine ring with the steric bulk and lipophilicity of a cyclopentyl group. This combination can be particularly useful in target-oriented synthesis, where the goal is to design a molecule that interacts with a specific biological target. The cyclopentyl group can occupy hydrophobic pockets within a binding site, while the piperidine ring provides a rigid framework for the precise positioning of other functional groups. The N-methyl group can also influence the conformational flexibility of the piperidine ring and its binding properties.

Development of Enzyme Inhibitors or Receptor Ligands based on Scaffold Modifications

The modification of the this compound scaffold holds significant promise for the development of novel enzyme inhibitors and receptor ligands. The piperidine moiety is a common feature in a wide range of bioactive molecules, including inhibitors of HIV-1 protease and ligands for G protein-coupled receptors (GPCRs). epa.gov

In the context of HIV-1 protease inhibitors, piperidine-based ligands have been designed to interact with the P2 subsite of the enzyme. epa.gov Studies have shown that the stereochemistry of the piperidine ring and the nature of its substituents are critical for potent inhibitory activity. For example, the methylation of the piperidine nitrogen has been shown to affect the binding affinity of some inhibitors. epa.gov The cyclopentyl group at the 2-position of the piperidine ring in this compound could potentially serve as a hydrophobic P1' ligand in such inhibitors.

Furthermore, piperidine derivatives have been explored as antagonists for various GPCRs, such as the P2Y14 receptor. In these cases, the piperidine scaffold acts as a central core from which substituents can be projected to interact with the receptor's binding pocket. The cyclopentyl group could enhance binding affinity by engaging with hydrophobic regions of the receptor.

A series of cyclopentyl-pyrimidine based analogues have been developed as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a tyrosine kinase involved in cancer. While not containing a piperidine ring, this research highlights the utility of the cyclopentyl group in designing kinase inhibitors. The combination of a cyclopentyl group with a piperidine scaffold could therefore be a fruitful avenue for developing novel kinase inhibitors.

Table 1: Examples of Piperidine and Cyclopentyl-Containing Bioactive Molecules

| Compound Class | Target | Role of Piperidine/Cyclopentyl Group | Reference |

|---|---|---|---|

| HIV-1 Protease Inhibitors | HIV-1 Protease | The piperidine moiety acts as a P2-ligand, with N-methylation influencing activity. | epa.gov |

| P2Y14R Antagonists | P2Y14 Receptor | Bridged piperidine analogues and ring-opened cyclopentylamino derivatives contribute to receptor affinity. | |

| IGF-1R Inhibitors | IGF-1R Tyrosine Kinase | Cyclopentyl-pyrimidine core demonstrates potent inhibitory activity. |

The biological activity of molecules based on the this compound scaffold can be finely tuned by systematic structural modifications. The key structural features that can be varied include:

Stereochemistry of the 2-cyclopentyl group: The orientation of the cyclopentyl group relative to the piperidine ring (cis or trans) will significantly impact how the molecule fits into a binding site.

Substitution on the cyclopentyl ring: The addition of functional groups to the cyclopentyl ring can introduce new interactions with the target protein, such as hydrogen bonds or electrostatic interactions.

Substitution on the piperidine ring: Further substitution on the carbon atoms of the piperidine ring can be used to optimize binding affinity and selectivity.

Modification of the N-substituent: While the current focus is on the N-methyl group, varying the size and nature of this substituent can influence the molecule's properties.

Molecular docking studies on related piperidine-containing inhibitors have shown that even small changes, such as the configuration of a substituent, can lead to significant differences in binding affinity. epa.gov This highlights the importance of precise structural control in the design of potent and selective ligands.

Potential in Materials Science or Catalyst Design for Specific Chemical Transformations

While the primary focus of research on piperidine-based scaffolds has been in medicinal chemistry, there is emerging potential for their application in materials science and catalysis. Piperidine derivatives can act as ligands for transition metals, forming complexes with catalytic activity. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the steric and electronic properties of the resulting catalyst.

Although there is no specific literature detailing the use of this compound in materials science or as a catalyst, the general principles of catalyst design suggest that it could be a viable ligand. The cyclopentyl group could influence the solubility and stability of a metal complex, while the chiral centers in the molecule could be exploited for asymmetric catalysis. Further research is needed to explore the potential of this compound and its derivatives in these advanced applications.

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., force fields, solvation models) and validate docking poses with mutagenesis studies or X-ray crystallography. If bioactivity diverges from predictions, explore off-target effects via proteome-wide screening (e.g., thermal shift assays) .

Q. What frameworks guide the development of novel derivatives with improved metabolic stability?

- Methodological Answer : Use in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to prioritize derivatives. Validate predictions with microsomal stability assays (e.g., liver microsome incubation) and cytochrome P450 inhibition studies. Iterative optimization should balance potency and pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.